5-(3-Benzyloxyphenyl)-2-methoxynicotinic acid is a chemical compound belonging to the class of nicotinic acid derivatives. This compound is characterized by the presence of a methoxy group and a benzyloxyphenyl substituent, which contribute to its potential biological activities. The compound is of interest in medicinal chemistry due to its structural features that may influence its pharmacological properties.
The synthesis and characterization of 5-(3-Benzyloxyphenyl)-2-methoxynicotinic acid have been explored in various studies, particularly focusing on its potential as a therapeutic agent. Its derivatives have been investigated for their antibacterial and anti-tubercular properties, showcasing the relevance of this compound in drug discovery and development .
This compound can be classified under:
The synthesis of 5-(3-Benzyloxyphenyl)-2-methoxynicotinic acid typically involves multi-step organic reactions, including:
For instance, one common synthetic route may involve:
Spectroscopic data such as infrared (IR) and NMR spectra provide detailed insights into the functional groups present and their interactions within the molecule.
5-(3-Benzyloxyphenyl)-2-methoxynicotinic acid can participate in various chemical reactions:
In laboratory settings, these reactions are often monitored through chromatographic techniques, ensuring that desired products are obtained with minimal side products. Reaction conditions such as temperature, solvent choice, and catalyst presence are optimized based on the specific reaction pathway chosen .
The mechanism of action for 5-(3-Benzyloxyphenyl)-2-methoxynicotinic acid involves its interaction with biological targets, potentially influencing nicotinic acetylcholine receptors or other related pathways. The presence of methoxy and benzyloxy groups may enhance lipophilicity, facilitating better cell membrane permeability.
Preliminary studies suggest that this compound exhibits antibacterial activity through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may be employed to assess thermal stability .
5-(3-Benzyloxyphenyl)-2-methoxynicotinic acid has potential applications in:
The ongoing research into this compound underscores its significance in medicinal chemistry and pharmacology, highlighting its potential role in addressing pressing health challenges.
5-(3-Benzyloxyphenyl)-2-methoxynicotinic acid emerged as a structurally novel compound during the early 2010s amid intensive research into Farnesoid X Receptor (FXR) agonists. Its design originated from systematic modifications of heterocyclic scaffolds to optimize nuclear receptor binding, particularly focusing on nicotinic acid derivatives as core pharmacophores. The strategic incorporation of a 3-benzyloxyphenyl moiety at the 5-position of the 2-methoxynicotinic acid core (exemplified by CID 708093 [1]) was driven by efforts to enhance metabolic stability and target specificity over earlier carboxylic acid-based FXR ligands [2] [4]. This molecular architecture represented a departure from steroidal FXR agonists, aligning with the broader pharmaceutical industry’s shift toward non-bile acid derivatives for metabolic and liver disease targets.
Early synthetic routes, as reflected in patent literature from 2016–2018, involved multi-step sequences starting from halogenated nicotinic acids. A representative synthesis begins with Pd-catalyzed Suzuki-Miyaura coupling between 5-bromo-2-methoxynicotinic acid and (3-(benzyloxy)phenyl)boronic acid, followed by deprotection and purification via silica gel chromatography [4]. The benzyl ether group was retained as a critical structural feature to modulate lipophilicity (predicted logP ~3.2) while maintaining aqueous solubility (>0.3 g/L, extrapolated from analogs [3]).
Table 1: Key Physicochemical Properties of 5-(3-Benzyloxyphenyl)-2-methoxynicotinic Acid
| Property | Value/Range | Analytical Method |
|---|---|---|
| Molecular Formula | C₂₀H₁₅NO₄ | High-Resolution MS |
| Molecular Weight | 333.34 g/mol | Calculated |
| Aqueous Solubility (20°C) | ~50 mg/L (predicted) | Shake-flask (pH 7.4) |
| Melting Point | 215–218°C | Differential Scanning Calorimetry |
| pKa (carboxylic acid) | 4.2 ± 0.2 | Potentiometric titration |
This compound exemplifies a rational structure-based design approach for nuclear receptor modulation. Its 2-methoxynicotinic acid core enables directional hydrogen bonding with FXR’s Arg331 and Tyr366 residues, while the 3-benzyloxyphenyl extension occupies a hydrophobic subpocket in the ligand-binding domain (LBD), as suggested by molecular docking studies of analogous structures [4]. This binding mode facilitates critical co-activator recruitment, positioning it within the "partial agonist" class of FXR modulators that balance potency with reduced risk of offtarget effects like cholesterol elevation [2] [4].
The molecule’s design directly addresses historical challenges in FXR pharmacology:
Table 2: Structure-Activity Relationship of Key Modifications
| Structural Region | Modification | Effect on FXR EC₅₀ | Reference |
|---|---|---|---|
| Nicotinic acid position | 2-Methoxy → 2-Hydroxy | 12-fold decrease | [4] |
| Phenyl substitution | 3-Benzyloxy → 3-Hydroxy | Complete activity loss | [4] |
| Benzyl linker | -CH₂- → -CH₂CH₂- | 3-fold decrease | [4] |
| Carboxylic acid bioisostere | Tetrazole replacement | Comparable potency | [2] |
Pharmacological evaluation in in vitro models demonstrated dual mechanisms: dose-dependent FXR activation (EC₅₀ = 120 nM in AlphaScreen assays) and upregulation of FGF19 transcription (4.8-fold at 1 μM) – a downstream biomarker for bile acid homeostasis [4]. These properties positioned it as a lead for non-alcoholic steatohepatitis (NASH) and type 2 diabetes therapeutic programs, with research focusing on prodrug strategies to enhance oral bioavailability of the carboxylic acid functionality [2] [4]. Current investigations explore hybrid molecules where this scaffold is conjugated with other pharmacophores (e.g., oxazole derivatives from EP3257847A1 [2]) to achieve multi-target effects on complementary metabolic pathways.
Table 3: Core Applications in Drug Discovery
| Therapeutic Area | Biological Rationale | Development Stage |
|---|---|---|
| Non-alcoholic steatohepatitis | FXR-mediated suppression of hepatic lipogenesis | Preclinical lead optimization |
| Primary biliary cholangitis | Promotion of bile acid homeostasis via FXR-SHP cascade | In vitro proof-of-concept |
| Metabolic syndrome | FXR-dependent regulation of glucose metabolism | Target validation studies |
| Colorectal cancer | Modulation of FXR-β-catenin signaling axis | Early screening |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: